molecular formula C11H8N2O2 B1582298 4-(3-硝基苯基)吡啶 CAS No. 4282-48-8

4-(3-硝基苯基)吡啶

货号 B1582298
CAS 编号: 4282-48-8
分子量: 200.19 g/mol
InChI 键: AFVBDOPDKXFXTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(3-Nitrophenyl)pyridine” is a chemical compound with the molecular formula C11H8N2O2 . It has a molecular weight of 200.19 . It is a solid substance .


Synthesis Analysis

The synthesis of nitrophenylpyridines, including “4-(3-Nitrophenyl)pyridine”, has been studied . The process involves the nitration of 3-methyl-2-phenylpyridine, 3-methyl-4-phenylpyridine, and 2-methyl-3-phenylpyridine . This results in the formation of various nitrophenylpyridines .


Molecular Structure Analysis

The molecular structure of “4-(3-Nitrophenyl)pyridine” consists of a pyridine ring linked to a nitrophenyl group . The InChI code for this compound is 1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H .


Physical And Chemical Properties Analysis

“4-(3-Nitrophenyl)pyridine” is a solid substance . It has a molecular weight of 200.19 . The density of this compound is 1.252g/cm3 . The boiling point is 349.5ºC at 760mmHg .

科学研究应用

药理学

4-(3-硝基苯基)吡啶: 用于合成各种药理活性化合物。 它是制备抗菌活性喹啉羧酸的中间体 。这些化合物因其在开发对抗耐药菌株的新型抗生素方面具有潜在用途而备受重视。

农用化学品

在农用化学品领域,4-(3-硝基苯基)吡啶衍生物是吡啶骨架的一部分,吡啶骨架是合成植物保护化学品的关键成分 。吡啶部分可以改变化合物的性质,有时会改变其应用,并且可以充当独特的药效团。

材料科学

4-(3-硝基苯基)吡啶: 在材料科学中发挥作用,特别是在合成聚芳基吡啶方面。 这些化合物用于各种应用,例如药物的合成中间体、有机金属的配体和荧光化学传感器 。它们以其特定的电子特性而闻名,这些特性在新材料的开发中至关重要。

分析化学

在分析化学中,4-(3-硝基苯基)吡啶被用作分析方法开发和验证 (AMV) 中的参考标准。 它对于确保制药和其他科学领域中使用的分析方法的准确性和可靠性至关重要

生物化学

4-(3-硝基苯基)吡啶: 是生物化学中合成各种生物活性分子的重要中间体。 它参与具有抗菌特性的化合物的制备,这对于开发针对感染的新疗法至关重要

环境科学

该化合物在环境科学中也很重要,用于检测 4-硝基苯酚等污染物。 新型复合材料,如吡啶二酮吡咯并吡咯-功能化氧化石墨烯,已被开发用于灵敏检测此类环境污染物

安全和危害

“4-(3-Nitrophenyl)pyridine” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name

4-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBDOPDKXFXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332677
Record name 4-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4282-48-8
Record name 4-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 3-nitrophenylboronic acid (2.00 g), 4-bromopyridine hydrochloride (1.56 g), bis(diphenylphosphino)butanepalladium(II) chloride (0.48 g), sodium bicarbonate (2.69 g), water (30 ml) and 1,2 dimethoxyethane (100 ml) is heated under reflux for 3 hours. The cool mixture is added to water (300 nil) and extracted with chloroform (3×150 ml), and the combined organic extracts washed with water and brine, dried (MgSO4), charcoaled and filtered. The solvent is evaporated to give a residue which is purified by flash chromatography (silica, ether) to give 1.19 g of 4-(3nitrophenyl)pyridine, mp 109-110.5° C. (from acetone/hexane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphino)butanepalladium(II) chloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine, hydrochloride (8.03; 41.3 mmol), 3-nitrophenylboronic acid (6.85 g; 41.0 mmol), potassium carbonate (34.2 g; 0.25 mol), 1,3-propandiol (14.9 ml; 0.21 mol) and 15 tetrakis(triphenylphosphine)palladium (0.2 g) in a mixture of dimethoxyethane (80 ml) and water (40 ml) was stirred at 80° C. in a nitrogen atmosphere overnight. The cooled mixture was diluted with ethyl acetate and filtered through celite. The filtrate was evaporated to dryness and water was added to the residue. Vigorously stirring caused the product to precipitate. The product was filtered off, washed with water, dried and 20 subsequently washed with petroleum ether. Yield: 8.15 g (99%).
Quantity
41.3 mmol
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 ml flask was added 1-bromo-3-nitrobenzene 34.1.A (500 mg, 2.5 mmol), pyridin-4-ylboronic acid (665 mg, 5.45 mmol), and Pd(Ph3)4 (578 mg, 0.5 mmole), 40 ml of DMF, 10 ml of saturated aqueous sodium bicarbonate and cesium carbonate (1.63 g, 5.0 mmol). The resulting mixture was stirred overnight at 70° C., at which time the reaction mixture was partitioned between 500 ml of EtOAc and 100 ml of water. The organic layer was extracted twice more with 100 ml of water and the organic phase was concentrated to afford 34.1.B which was used in the next step without any further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 4-bromopyridine hydrochloride (5.25 g) and tetrakis(triphenylphosphine)palladium(0) (0.93 g) in toluene (50 ml) was added 3M aqueous solution of sodium bicarbonate (27 ml) and a solution of dihydroxy(3-nitrophenyl)borane (5.0 g) in methanol (12 ml). The mixture was stirred at 80° C. for 1 hour and cooled. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel (1%-2% methanol in chloroform) to give 4-(3-nitrophenyl)pyridine (3.46 g).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Nitrophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(3-Nitrophenyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(3-Nitrophenyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(3-Nitrophenyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(3-Nitrophenyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(3-Nitrophenyl)pyridine

Q & A

Q1: What is the significance of 4-(3-Nitrophenyl)pyridine in pharmaceutical research?

A1: 4-(3-Nitrophenyl)pyridine is a crucial intermediate in synthesizing 1,4-dihydropyridine derivatives, a class of compounds exhibiting calcium channel blocking activity. These derivatives are widely investigated for their therapeutic potential in treating cardiovascular diseases like hypertension. [, ]

Q2: Can you explain the typical synthesis route for 4-(3-Nitrophenyl)pyridine?

A2: One common method involves a multi-step process. Initially, 3-nitrobenzaldehyde reacts with two molar equivalents of a dialkyl oxalacetate in the presence of a catalyst, often piperidine or its acetate salt. This yields a tetraalkyl 3-(3-nitrophenyl)-1,5-pentanedione-1,2,4,5-tetracarboxylate intermediate. Subsequent reaction with ammonia leads to the formation of tetraalkyl 1,4-dihydro-4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate. This intermediate is then oxidized to tetraalkyl 4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate, which upon hydrolysis and decarboxylation yields the desired 4-(3-Nitrophenyl)pyridine. [, ]

Q3: How does the structure of 4-(3-Nitrophenyl)pyridine relate to its use in developing calcium channel blockers?

A3: The structure of 4-(3-Nitrophenyl)pyridine allows for various modifications at different positions, enabling the synthesis of a diverse range of 1,4-dihydropyridine derivatives. These modifications, particularly at the ester functionalities and the phenyl ring, significantly influence the pharmacological activity of the resulting calcium channel blockers. [, ]

Q4: Have specific structural modifications to 4-(3-Nitrophenyl)pyridine derivatives been linked to improved calcium channel blocking activity?

A4: Yes, research suggests that incorporating asymmetric ester groups into 4-(3-Nitrophenyl)pyridine-derived dihydropyridines can enhance their calcium channel blocking activity compared to their symmetrical counterparts. This highlights the impact of structural modifications on pharmacological properties. []

Q5: What insights have X-ray crystallography studies provided regarding the structure-activity relationships of 4-(3-Nitrophenyl)pyridine-derived calcium channel blockers?

A5: X-ray crystallographic analyses of several 4-(3-Nitrophenyl)pyridine-derived dihydropyridines, along with their oxidized pyridine counterparts, have revealed crucial information. These studies indicate that the conformation of the phenyl ring and the ester groups significantly influences the calcium-blocking activity of these compounds. It appears that specific conformations might hinder the interaction with the receptor site, potentially explaining the decreased activity observed in some derivatives. [, ]

Q6: Beyond traditional structure-activity relationship studies, have any advanced modeling techniques been employed to understand these compounds?

A6: While not directly applied to 4-(3-Nitrophenyl)pyridine itself, molecular modeling techniques have been used to develop a model explaining the agonist/antagonist selectivity observed in 1,4-dihydropyridine calcium channel receptors. This emphasizes the growing role of computational methods in drug discovery within this field. []

Q7: What is a notable example of a commercially available drug derived from 4-(3-Nitrophenyl)pyridine, and what is its mechanism of action?

A7: Nimodipine, a commercially available calcium channel blocker, is derived from 4-(3-Nitrophenyl)pyridine. It primarily acts by inhibiting calcium influx through L-type calcium channels, particularly those found in cerebral arteries. []

Q8: Can you elaborate on the metabolic fate of Nimodipine in biological systems?

A8: Research utilizing radiolabeled Nimodipine in rats, dogs, and monkeys has demonstrated that it undergoes extensive metabolism, primarily through pathways like dehydrogenation of the 1,4-dihydropyridine ring system, oxidative ester cleavage, oxidative O-demethylation, hydroxylation at various positions, reduction of the nitro group, and conjugation with glucuronic acid. Notably, the unchanged drug was not detected in urine or bile samples but was present in rat plasma. []

Q9: Have any specific challenges arisen concerning the pharmaceutical development of 4-(3-Nitrophenyl)pyridine derivatives?

A9: One challenge lies in the inherent photosensitivity of some 1,4-dihydropyridine derivatives. For example, Cilnidipine, another antihypertensive drug within this class, is known to undergo photoinduced aromatization upon exposure to UV-A light. This emphasizes the need to consider photostability during drug development and storage. []

Q10: Has research identified strategies to address the photostability issues associated with these compounds?

A10: Comparative studies on the photostability of 4-(2''-nitrophenyl)-1,4-dihydropyridines (like Nifedipine) and 4-(3''-nitrophenyl)-1,4-dihydropyridines (like Nicardipine) in alcoholic solutions have been conducted. The findings indicate that the position of the nitro group on the phenyl ring influences photostability. Specifically, Nicardipine derivatives exhibited higher stability under fluorescent light irradiation compared to Nifedipine. []

Q11: Can you provide details on the photodegradation pathways observed in these compounds?

A11: Studies on Nifedipine exposed to fluorescent light revealed rapid conversion into a nitroso-derivative. In contrast, irradiation of Nicardipine with a high-pressure mercury lamp resulted in a 4-(3''-nitrophenyl) pyridine analogue as the primary product, alongside a 4-(3''-aminophenyl) pyridine analogue and a trans-azoxy dimer. The influence of factors like concentration, solvent, temperature, and oxygen presence on these photodegradation pathways was also investigated. []

Q12: Have any studies explored the potential of 4-(3-Nitrophenyl)pyridine derivatives beyond their established role as calcium channel blockers?

A12: Research suggests that certain 4-(3-Nitrophenyl)pyridine derivatives might possess dual pharmacological activities. For instance, compound Wy 27569 displayed both calcium channel blocking and thromboxane synthetase inhibitory properties. This highlights the possibility of exploring these compounds for broader therapeutic applications. [, ]

Q13: What other research avenues are being explored with 4-(3-Nitrophenyl)pyridine derivatives?

A13: Current research is investigating the potential of a specific dihydropyridine enantiomer, B859-35, as a chemotherapeutic agent. Interestingly, this compound exhibited a selective anticarcinogenic effect against neuroendocrine lung tumors and nasal cavity tumors induced in hamsters. Furthermore, B859-35 demonstrated the ability to reverse multidrug resistance in certain cancer cell lines, making it a promising candidate for further investigations in oncology. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。